Antofloxacin

Description

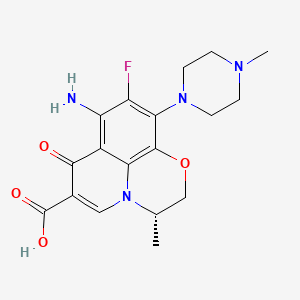

antibiotic; 8-amino derivative of levofloxacin; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-8-amino-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O4/c1-9-8-27-17-14-11(16(24)10(18(25)26)7-23(9)14)13(20)12(19)15(17)22-5-3-21(2)4-6-22/h7,9H,3-6,8,20H2,1-2H3,(H,25,26)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFCVNDHFSOKMK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026060 | |

| Record name | Antofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119354-43-7 | |

| Record name | Antofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119354437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANTOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56A192VX1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Antofloxacin's Mechanism of Action on DNA Gyrase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antofloxacin, a fourth-generation fluoroquinolone antibiotic, exerts its bactericidal effect by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's interaction with DNA gyrase, a critical enzyme for bacterial DNA replication and maintenance. While specific quantitative data on the direct inhibition of DNA gyrase by this compound is limited in publicly available literature, this document consolidates the current understanding of the fluoroquinolone class's mechanism of action and provides a framework for the experimental determination of key inhibitory parameters.

Introduction to this compound and its Targets

This compound hydrochloride is a synthetic, broad-spectrum antibacterial agent.[1] Like other fluoroquinolones, its primary mode of action is the inhibition of two key bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are vital for managing DNA topology during replication, transcription, and repair.[1] By targeting both enzymes, this compound reduces the likelihood of the emergence of bacterial resistance.[1] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the principal target in many Gram-positive bacteria.[]

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for relieving the torsional stress that arises during DNA replication and transcription.[1] Inhibition of DNA gyrase prevents this crucial process, leading to the disruption of DNA replication and transcription.[1]

Topoisomerase IV: This enzyme is primarily involved in the decatenation of interlinked daughter DNA molecules following replication.[1] Inhibition of topoisomerase IV prevents the segregation of chromosomes into daughter cells, thereby halting cell division.[1]

Molecular Mechanism of Action

The bactericidal activity of this compound, consistent with other fluoroquinolones, stems from its ability to stabilize the complex formed between DNA gyrase and DNA. This stabilization traps the enzyme in a state where it has cleaved the DNA, preventing the subsequent re-ligation step.[4] This leads to an accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterium.[]

The key steps in the mechanism are as follows:

-

Binding to the DNA-Gyrase Complex: Fluoroquinolones do not bind effectively to DNA gyrase alone but show high affinity for the enzyme-DNA complex.[2]

-

Stabilization of the Cleavage Complex: The drug intercalates into the cleaved DNA and interacts with both the DNA and the GyrA subunit of the DNA gyrase. This forms a stable ternary complex of fluoroquinolone-gyrase-DNA.[4]

-

Inhibition of DNA Re-ligation: The stabilized complex physically obstructs the re-ligation of the cleaved DNA strands.

-

Induction of Double-Strand Breaks: The stalled replication forks and the presence of the stabilized cleavage complexes lead to the generation of lethal double-stranded DNA breaks.[]

-

Cell Death: The accumulation of DNA damage triggers cellular processes that result in bacterial cell death.

Caption: Mechanism of this compound Action on DNA Gyrase.

Quantitative Data

| Bacterium | MIC (mg/L) |

| Klebsiella pneumoniae | 0.125 |

| Escherichia coli | 1 |

| Staphylococcus aureus | 0.125 - 1 |

| Pseudomonas aeruginosa | 0.125 - 1 |

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacteria. Data sourced from a study on the dose findings of this compound hydrochloride.[5]

Pharmacodynamic studies have also established that the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC24/MIC) is the key parameter predicting the antibacterial efficacy of this compound.[6] A target AUC24/MIC ratio of 65.7 has been suggested for achieving a net bactericidal effect against Staphylococcus aureus.[6]

Experimental Protocols

The following is a detailed, representative protocol for a DNA gyrase supercoiling inhibition assay, which can be utilized to determine the IC50 value of this compound. This protocol is based on established methods for other fluoroquinolones.

DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit 50% of the DNA supercoiling activity of DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase (e.g., from E. coli)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin

-

Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

-

Agarose

-

TAE Buffer (Tris-acetate-EDTA)

-

Ethidium bromide or other DNA stain

-

Chloroform:isoamyl alcohol (24:1) (optional)

Procedure:

-

Reaction Setup:

-

On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed plasmid DNA, and sterile water to the desired volume.

-

Prepare serial dilutions of this compound in the appropriate solvent.

-

Add the diluted this compound or solvent control to individual reaction tubes.

-

Add the DNA gyrase enzyme to each tube to initiate the reaction. The final reaction volume is typically 20-30 µL.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 30-60 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 1/5 volume of the stop buffer/loading dye.

-

(Optional) Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes to digest the enzyme.

-

(Optional) Perform a chloroform:isoamyl alcohol extraction to remove proteins. Vortex briefly and centrifuge, then collect the upper aqueous phase.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel containing a DNA stain.

-

Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.

-

Relaxed and supercoiled DNA will migrate at different rates, allowing for their separation.

-

Quantify the intensity of the supercoiled DNA band in each lane using densitometry software.

-

Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Conclusion

This compound is a potent fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV. Its mechanism of action involves the stabilization of the enzyme-DNA cleavage complex, leading to the accumulation of double-stranded DNA breaks and subsequent cell death. While specific enzymatic inhibition data for this compound is not widely published, its antibacterial activity is well-documented through MIC values. The provided experimental protocol for a DNA gyrase supercoiling inhibition assay offers a robust method for determining the IC50 of this compound, which would provide valuable quantitative data for researchers and drug developers. Further research to elucidate the precise binding kinetics and inhibitory constants of this compound with its target enzymes will be crucial for a more complete understanding of its pharmacological profile and for the development of future generations of fluoroquinolone antibiotics.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Dose findings of this compound hydrochloride for treating bacterial infections in an early clinical trial using PK-PD parameters in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics/pharmacodynamics of this compound hydrochloride in a neutropenic murine thigh model of Staphylococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Antofloxacin Hydrochloride: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antofloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies for its analysis. Detailed protocols for the determination of Minimum Inhibitory Concentration (MIC) and Cytochrome P450 1A2 (CYP1A2) inhibition are presented, along with a high-performance liquid chromatography (HPLC) method for its quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and study of novel antimicrobial agents.

Chemical Structure and Physicochemical Properties

This compound hydrochloride is the hydrochloride salt of antofioxacin. Its chemical structure is characterized by a tricyclic fused ring system, a fluorine atom at position 7, a piperazine moiety at position 6, and an amino group at position 8.[2]

Table 1: Chemical and Physical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | (2S)-8-amino-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid hydrochloride | [2] |

| Molecular Formula | C₁₈H₂₂ClFN₄O₄ | [3] |

| Molecular Weight | 412.85 g/mol | [3] |

| CAS Number | 873888-67-6 | [3] |

| Appearance | Powder | [4] |

| Aqueous Solubility | The solubility of antofioxacin hydrochloride is dependent on the solvent system and temperature. For example, in an aqueous solution of choline chloride/p-toluenesulfonic acid deep eutectic solvent (at a weight fraction of 0.6) at 318.15 K, the solubility is 1.226 × 10⁻² mole fraction. | |

| Melting Point | Not available in the reviewed literature. | |

| pKa | Not available in the reviewed literature. |

Mechanism of Action

As a member of the fluoroquinolone class, antofioxacin hydrochloride exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is essential for the initiation of DNA replication and transcription.

-

Topoisomerase IV: This enzyme is responsible for the decatenation of daughter chromosomes following DNA replication.

By forming a stable complex with the enzyme-DNA intermediate, antofioxacin hydrochloride traps these enzymes, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.

Figure 1: Mechanism of action of antofioxacin hydrochloride.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

-

Preparation of Bacterial Inoculum:

-

A pure culture of the test bacterium is grown on an appropriate agar medium.

-

Several colonies are used to inoculate a tube of sterile broth (e.g., Mueller-Hinton Broth).

-

The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

A stock solution of antofioxacin hydrochloride is prepared in a suitable solvent.

-

Serial two-fold dilutions of the antibiotic are made in broth in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

-

The plate is incubated at 35-37°C for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).

-

Figure 2: Workflow for MIC determination by broth microdilution.

In Vitro Cytochrome P450 1A2 (CYP1A2) Inhibition Assay

This compound has been reported to be a mechanism-based inhibitor of CYP1A2. The following protocol outlines a general method to assess this inhibition using human liver microsomes.

-

Reagents and Materials:

-

Human Liver Microsomes (HLMs)

-

This compound hydrochloride

-

Phenacetin (CYP1A2 probe substrate)

-

NADPH regenerating system (or NADPH)

-

Potassium phosphate buffer

-

Acetonitrile (for reaction termination)

-

Internal standard for HPLC analysis

-

-

Incubation Procedure:

-

A pre-incubation mixture is prepared containing HLMs, antofioxacin hydrochloride at various concentrations, and buffer.

-

The mixture is pre-warmed at 37°C.

-

The reaction is initiated by the addition of the NADPH regenerating system.

-

At various time points, aliquots of the pre-incubation mixture are transferred to a second incubation mixture containing the probe substrate, phenacetin.

-

This second reaction is allowed to proceed for a specific time and is then terminated by the addition of cold acetonitrile.

-

-

Sample Analysis:

-

The terminated reaction mixtures are centrifuged to pellet the protein.

-

The supernatant is analyzed by a validated HPLC method to quantify the formation of the phenacetin metabolite (acetaminophen).

-

-

Data Analysis:

-

The rate of metabolite formation is determined at each antofioxacin concentration and pre-incubation time.

-

The data are then fitted to an appropriate model to determine the kinetic parameters of inhibition (e.g., Kᵢ and kᵢₙₐ꜀ₜ).

-

Figure 3: Experimental workflow for CYP1A2 inhibition assay.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of antofioxacin hydrochloride in biological matrices.

HPLC Method for Determination in Blood

The following is a summary of an HPLC method used to determine antofioxacin concentrations in human blood.

-

Instrumentation: HPLC with a UV-Vis detector.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: The specific composition of the mobile phase should be optimized for adequate separation.

-

Detection Wavelength: 293 nm.

-

Quantitation Range: 0.029–7.5 mg/L.

-

Sample Preparation: Typically involves protein precipitation followed by centrifugation.

Note: This is a general outline, and the specific parameters of the HPLC method, such as the exact mobile phase composition, flow rate, and column specifications, should be validated for each specific application.

Conclusion

This compound hydrochloride is a promising fluoroquinolone antibiotic with potent antibacterial activity. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action. The experimental protocols for MIC determination and CYP1A2 inhibition assays, along with an HPLC analytical method, offer a practical framework for researchers and drug development professionals. Further research into its clinical efficacy and safety profile will continue to define its role in the treatment of bacterial infections.

References

- 1. This compound hydrochloride | C18H22ClFN4O4 | CID 24806572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Dose findings of this compound hydrochloride for treating bacterial infections in an early clinical trial using PK-PD parameters in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-Antofloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Antofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. As a chiral drug, the stereospecific synthesis of the (S)-enantiomer is crucial for its therapeutic efficacy and safety profile. This technical guide provides a detailed overview of a viable synthesis pathway for (S)-Antofloxacin, focusing on its key precursors, reaction methodologies, and quantitative data. The information presented here is intended to serve as a comprehensive resource for professionals engaged in the research and development of novel antibacterial agents.

Core Synthesis Pathway

The synthesis of (S)-Antofloxacin can be conceptually divided into two main stages: the construction of the chiral tricyclic core, specifically (S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, followed by the introduction of the N-methylpiperazine side chain at the C-10 position.

Stage 1: Synthesis of the Chiral Tricyclic Core

A plausible synthetic route to the key intermediate, ethyl (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate, starts from commercially available materials and involves several key transformations.

Diagram of the Synthesis Pathway for the Key Tricyclic Intermediate

Caption: Synthesis of the tricyclic carboxylic acid core.

Step 1: Synthesis of Ethyl 3-(2,3,4,5-tetrafluorobenzoyl)acrylate

-

Methodology: A mixture of ethyl 2,3,4,5-tetrafluorobenzoylacetate, triethyl orthoformate, and acetic anhydride is heated. The reaction introduces an ethoxymethylene group, which upon elimination, yields the desired acrylate.

-

Detailed Protocol: To a stirred solution of ethyl 2,3,4,5-tetrafluorobenzoylacetate (1.0 eq) in a suitable solvent such as toluene, add triethyl orthoformate (1.2 eq) and acetic anhydride (1.2 eq). Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-((S)-2-hydroxy-1-methylethylamino)acrylate

-

Methodology: The acrylate from the previous step undergoes a Michael addition with (S)-2-amino-1-propanol. This reaction introduces the chiral side chain that will form the oxazine ring.

-

Detailed Protocol: Dissolve the crude ethyl 3-(2,3,4,5-tetrafluorobenzoyl)acrylate (1.0 eq) in a suitable solvent like ethanol. To this solution, add (S)-2-amino-1-propanol (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 4-6 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 3: Intramolecular Cyclization to form Ethyl (S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate

-

Methodology: The intermediate from the previous step undergoes a base-mediated intramolecular nucleophilic aromatic substitution to form the benzoxazine ring, followed by a cyclization to form the pyridone ring.

-

Detailed Protocol: Dissolve ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-((S)-2-hydroxy-1-methylethylamino)acrylate (1.0 eq) in an aprotic polar solvent such as dimethylformamide (DMF). Add a suitable base, such as potassium carbonate (2.0 eq), to the solution. Heat the reaction mixture to 120-140 °C for 6-8 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 4: Hydrolysis to (S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid

-

Methodology: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Detailed Protocol: Suspend the ethyl ester (1.0 eq) in a mixture of ethanol and water. Add a strong base, such as sodium hydroxide (2.0 eq), and heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and acidify with a mineral acid, such as hydrochloric acid, to a pH of 2-3. The precipitated carboxylic acid is collected by filtration, washed with water, and dried under vacuum.

Stage 2: Synthesis of (S)-Antofloxacin

The final step in the synthesis is the nucleophilic substitution of the fluorine atom at the C-10 position of the tricyclic core with N-methylpiperazine.

Diagram of the Final Synthesis Step

Caption: Final condensation step to yield (S)-Antofloxacin.

-

Methodology: A nucleophilic aromatic substitution reaction is carried out between the tricyclic carboxylic acid and N-methylpiperazine in the presence of a base and a suitable solvent.

-

Detailed Protocol: In a reaction vessel, combine (S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid (1.0 eq), N-methylpiperazine (1.5-2.5 eq), and pyridine as the solvent. Heat the mixture to reflux (approximately 110-120 °C) for 8-12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the pyridine under reduced pressure. The residue is then treated with water and the pH is adjusted to 7.0-7.5 with a suitable base to precipitate the crude (S)-Antofloxacin. The product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield high-purity (S)-Antofloxacin.

Quantitative Data

The following table summarizes typical yields for the key steps in the synthesis of (S)-Antofloxacin.

| Step | Reactants | Product | Typical Yield (%) |

| Stage 1, Step 3 | Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-((S)-2-hydroxy-1-methylethylamino)acrylate | Ethyl (S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate | 65-75 |

| Stage 1, Step 4 | Ethyl (S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate | (S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid | 90-95 |

| Stage 2 | (S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, N-Methylpiperazine | (S)-Antofloxacin | 70-90[3] |

Experimental Workflow

The overall experimental workflow for the synthesis of (S)-Antofloxacin is depicted in the following diagram.

Caption: Overall experimental workflow for (S)-Antofloxacin synthesis.

Conclusion

This technical guide has outlined a comprehensive and viable synthetic pathway for (S)-Antofloxacin. By providing detailed experimental protocols, quantitative data, and clear visual diagrams, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to undertake the synthesis and further exploration of this important fluoroquinolone antibiotic. The presented methodologies are based on established chemical principles and offer a solid foundation for the efficient and stereoselective production of (S)-Antofloxacin.

References

The Pharmacokinetics and Bioavailability of Antofloxacin in Plasma: A Technical Guide

Antofloxacin, a novel fluoroquinolone antibiotic, has demonstrated a broad spectrum of activity against a diverse range of bacterial species. Understanding its pharmacokinetic profile and bioavailability is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of anfloxacin in plasma, based on preclinical and clinical studies.

Pharmacokinetic Profile in Human Subjects

Studies in healthy human volunteers have characterized the pharmacokinetic parameters of anfloxacin following both oral and intravenous administration.

Oral Administration

Following single oral doses, anfloxacin is well-absorbed. A study involving healthy male volunteers who received a single 200 mg oral dose of anfloxacin hydrochloride reported a maximum plasma concentration (Cmax) of 1.89 ± 0.65 mg/L, which was reached at a Tmax of 1.29 ± 0.26 hours.[1] The area under the plasma concentration-time curve (AUC0-∞) was 25.24 ± 7.26 mg·h/L.[1] In a separate study with single oral doses of 300, 400, and 500 mg, anfloxacin demonstrated linear pharmacokinetic characteristics, with an elimination half-life (t1/2β) of approximately 20 hours.[2]

Multiple-dose studies have also been conducted. In one such study, subjects received a 400 mg loading dose on day one, followed by 200 mg daily from day two to day seven.[1] A steady state was achieved by day two.[1] On day seven, the Cmax was 2.52 ± 0.38 mg/L and the AUC0-∞ was 48.77 ± 8.44 mg·h/L.[1]

| Parameter | Single Dose (200 mg) | Multiple Dose (Day 7) |

| Cmax (mg/L) | 1.89 ± 0.65[1] | 2.52 ± 0.38[1] |

| Tmax (h) | 1.29 ± 0.26[1] | 1.14 ± 0.50[1] |

| AUC0-∞ (mg·h/L) | 25.24 ± 7.26[1] | 48.77 ± 8.44[1] |

| t1/2β (h) | ~20[2] | - |

| Cumulative Urinary Excretion (120h) | 39.1%[1] | 60.06%[1] |

Intravenous Administration

A study involving multiple intravenous doses in healthy male subjects, who received 300 mg of anfloxacin once daily for seven days, provided key pharmacokinetic data. A steady-state plasma concentration was reached in 96 hours.[3] After seven days of treatment, the Cmax was 3.81 ± 0.66 mg/L, and the AUC0-24 was 60.51 ± 8.30 mg·h/L.[3] The elimination half-life (t1/2β) was determined to be 20.34 ± 1.88 hours.[3] The cumulative urinary elimination within 96 hours after the last dose was approximately 56%.[3]

| Parameter | Multiple IV Dose (Day 7) |

| Cmax (mg/L) | 3.81 ± 0.66[3] |

| Cmin (mg/L) | 0.85 ± 0.19[3] |

| AUC0-24 (mg·h/L) | 60.51 ± 8.30[3] |

| t1/2β (h) | 20.34 ± 1.88[3] |

| Cumulative Urinary Excretion (96h) | ~56%[3] |

Pharmacokinetic Profile in Animal Models

Pharmacokinetic studies in animal models, such as mice, are essential for preclinical evaluation.

Subcutaneous Administration in Mice

In a study using a neutropenic murine lung infection model, single subcutaneous doses of 2.5, 10, 40, and 160 mg/kg were administered.[4] The plasma pharmacokinetics were found to be relatively linear for both AUC and Cmax across the escalating dose range.[4] The elimination half-lives in plasma ranged from 1.21 to 1.43 hours.[4]

| Dose (mg/kg) | Cmax (mg/L) | AUC0-∞ (mg·h/L) | t1/2 (h) |

| 2.5 | 0.83 ± 0.11 | 1.48 ± 0.15 | 1.21 ± 0.18 |

| 10 | 3.11 ± 0.45 | 6.78 ± 0.54 | 1.35 ± 0.11 |

| 40 | 11.56 ± 1.89 | 25.12 ± 3.12 | 1.43 ± 0.23 |

| 160 | 45.32 ± 5.67 | 105.43 ± 11.23 | 1.38 ± 0.15 |

(Data derived from graphical representations in the source material and should be considered illustrative)

Bioavailability

While specific bioavailability data for anfloxacin was not detailed in the provided search results, the extensive absorption following oral administration in humans suggests good oral bioavailability. For comparison, ofloxacin, a related fluoroquinolone, is reported to be well absorbed after oral administration with a bioavailability of virtually 100%.[5][6]

Experimental Protocols

The determination of pharmacokinetic parameters relies on robust experimental designs and analytical methods.

In Vivo Pharmacokinetic Studies

A representative experimental protocol for determining the pharmacokinetics of anfloxacin in an animal model, such as the neutropenic murine thigh infection model, is as follows:

-

Animal Model: Female ICR mice are typically used.[7] To induce neutropenia, cyclophosphamide is administered intraperitoneally.[4]

-

Infection: A bacterial suspension, for instance of Staphylococcus aureus or Klebsiella pneumoniae, is injected into the thigh muscle of the mice.[4][7]

-

Drug Administration: this compound hydrochloride is administered, often subcutaneously, at various single doses.[4][7]

-

Sample Collection: At designated time points after drug administration (e.g., 0.08, 0.25, 0.5, 0.75, 1, 2, 4, 6, and 8 hours), blood samples are collected via retro-orbital puncture into heparinized tubes.[4]

-

Plasma Preparation: The collected blood is centrifuged (e.g., at 3,000 x g for 10 minutes at 4°C) to separate the plasma.[4] The plasma is then stored, typically at -80°C, until analysis.

Plasma Concentration Analysis by HPLC

The concentration of anfloxacin in plasma samples is quantified using High-Performance Liquid Chromatography (HPLC).[1][2][3]

-

Sample Preparation: Proteins in the plasma samples are precipitated, often using acetonitrile.[8] An internal standard may be added before precipitation.[9]

-

Chromatographic Separation: The supernatant is injected into an HPLC system. A reversed-phase C18 column is commonly used for separation.[10]

-

Mobile Phase: The composition of the mobile phase can vary but often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate buffer or a solution containing triethylamine, adjusted to a specific pH).[10][11]

-

Detection: Detection is typically achieved using a UV detector at a specific wavelength (e.g., 278 nm) or a fluorescence detector with specific excitation and emission wavelengths (e.g., excitation at 292 nm and emission at 525 nm), as fluorescence detection often offers higher sensitivity for fluoroquinolones.[8][10]

-

Quantification: The concentration of anfloxacin in the samples is determined by comparing the peak area of anfloxacin to that of a standard curve prepared with known concentrations of the drug.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

Caption: Experimental workflow for a typical preclinical pharmacokinetic study of anfloxacin.

Logical Relationships of Key Pharmacokinetic Parameters

References

- 1. Pharmacokinetic study of single and multiple oral dose administration of this compound hydrochloride in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of this compound hydrochloride, a new fluoroquinolone antibiotic, after single oral dose administration in Chinese healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of this compound hydrochloride in healthy male subjects after multiple intravenous dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Pharmacokinetic and Pharmacodynamic Profiles of this compound against Klebsiella pneumoniae in a Neutropenic Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ofloxacin: its pharmacology, pharmacokinetics, and potential for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioavailability and pharmacokinetics of ofloxacin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics/pharmacodynamics of this compound hydrochloride in a neutropenic murine thigh model of Staphylococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of ciprofloxacin in human plasma using high-performance liquid chromatography coupled with fluorescence detection: Application to a population pharmacokinetics study in children with severe malnutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. syncsci.com [syncsci.com]

- 11. longdom.org [longdom.org]

Antofloxacin: A Deep Dive into its Pharmacodynamics and Post-Antibiotic Effect

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antofloxacin, a synthetic fluoroquinolone antibiotic, has demonstrated potent broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria. Developed as a promising agent in the fight against bacterial infections, a thorough understanding of its pharmacodynamic properties and post-antibiotic effect (PAE) is crucial for optimizing its clinical application and for the development of future antimicrobial strategies. This technical guide provides an in-depth analysis of the core pharmacodynamics of this compound, including its mechanism of action, key pharmacodynamic parameters, and its persistent effects on bacterial growth.

Pharmacodynamics of this compound

The pharmacodynamics of an antibiotic describe the relationship between drug concentration and its antimicrobial effect. For this compound, a fluoroquinolone, its bactericidal activity is primarily concentration-dependent.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates during DNA replication and transcription. This compound binds to the DNA-gyrase complex, trapping it in a state where the DNA is cleaved. This stabilized complex blocks the progression of the replication fork, leading to a halt in DNA synthesis and ultimately, cell death.[1][4]

-

Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the principal target. This enzyme plays a crucial role in the decatenation (separation) of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, this compound prevents the segregation of newly replicated chromosomes into daughter cells, leading to a disruption of cell division and subsequent cell death.[1][2][4]

The dual-targeting mechanism of this compound is a significant advantage, as it can reduce the likelihood of the development of bacterial resistance.

Antibacterial Spectrum

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It has shown efficacy against a range of clinically significant pathogens, including:

-

Gram-positive bacteria: Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA), Streptococcus pneumoniae (including penicillin-resistant strains), and Staphylococcus epidermidis.[5][6]

-

Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae, and other Enterobacteriaceae.[6]

Key Pharmacodynamic Parameters

The efficacy of this compound is quantified by several key pharmacodynamic parameters:

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro.

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.

-

Mutant Prevention Concentration (MPC): The lowest antibiotic concentration that prevents the growth of any resistant mutants from a large bacterial population (typically ≥1010 CFU).

The following tables summarize the available quantitative data for this compound against various bacterial species.

| Bacterium | Strain(s) | MIC (µg/mL) | Reference(s) |

| Escherichia coli | Clinical Isolates | 0.063 - 2 | [2] |

| Klebsiella pneumoniae | Clinical Isolates | 0.063 - 0.5 | [6] |

| Staphylococcus aureus | ATCC 29213 (MSSA) | 0.125 | [5] |

| ATCC 43300 (MRSA) | 0.125 | [5] | |

| MW2 (CA-MRSA) | 0.063 | [5] | |

| SA 368 (MRSA) | 0.25 | [5] | |

| Streptococcus pneumoniae | ATCC 49619 (PSSP) | 0.25 | [5] |

| SP 18-1 (PSSP) | 0.063 | [5] | |

| SP 18-2 (PRSP) | 0.5 | [5] | |

| SP 18-3 (PSSP) | 0.031 | [5] | |

| Staphylococcus epidermidis | Not Specified | MIC90: 0.125 | [6] |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Data on MBC and MPC for this compound are limited in the reviewed literature. Further studies are required to establish these crucial parameters for a wider range of pathogens.

Post-Antibiotic Effect (PAE)

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent, even when the drug concentration has fallen below the MIC. This pharmacodynamic parameter is important for optimizing dosing regimens.

In Vivo PAE of this compound

An in vivo study using a neutropenic murine lung infection model demonstrated that this compound exhibits a prolonged PAE against Klebsiella pneumoniae.

| Bacterium | Model | PAE Duration (hours) | Reference(s) |

| Klebsiella pneumoniae | Neutropenic murine lung infection model | 3.2 - 5.3 | [7] |

Table 2: In Vivo Post-Antibiotic Effect (PAE) of this compound

Specific in vitro PAE data for this compound against key pathogens such as S. aureus and S. pneumoniae were not extensively available in the reviewed literature, highlighting an area for future research.

Experimental Protocols

The determination of pharmacodynamic parameters follows standardized methodologies, primarily those established by the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][9]

Detailed Methodology (Broth Microdilution):

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

-

Antimicrobial Dilution: A series of two-fold dilutions of this compound are prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria) are also included.

-

Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step after the MIC has been established.[1][3]

Detailed Methodology:

-

Subculturing: Following the determination of the MIC, a small, standardized volume (e.g., 10 µL) is taken from all the wells of the microtiter plate that show no visible growth.

-

Plating: The aliquots are plated onto antibiotic-free agar plates (e.g., Mueller-Hinton agar).

-

Incubation: The agar plates are incubated at 35 ± 2°C for 18-24 hours.

-

Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

Determination of In Vitro Post-Antibiotic Effect (PAE)

The PAE is determined by measuring the time it takes for a bacterial culture to recover and resume logarithmic growth after a short exposure to an antibiotic.[10][11]

Detailed Methodology:

-

Exposure: A bacterial culture in the logarithmic phase of growth is exposed to a specific concentration of this compound (e.g., 10 times the MIC) for a defined period (e.g., 1 or 2 hours). A control culture without the antibiotic is run in parallel.

-

Removal of Antibiotic: The antibiotic is removed from the culture. This can be achieved by a 1:1000 dilution of the culture in fresh, pre-warmed broth or by centrifugation followed by washing and resuspension of the bacterial pellet in fresh broth.

-

Monitoring Regrowth: The number of viable bacteria (CFU/mL) in both the treated and control cultures is determined at regular intervals (e.g., every hour) by plating serial dilutions onto antibiotic-free agar.

-

Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the count of the antibiotic-exposed culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal, and C is the corresponding time for the unexposed control culture.

Conclusion

This compound is a potent fluoroquinolone with a broad spectrum of activity, acting through the dual inhibition of bacterial DNA gyrase and topoisomerase IV. Its pharmacodynamics are characterized by concentration-dependent killing and evidence of a prolonged post-antibiotic effect against certain pathogens. The available data on its MICs against key clinical isolates are promising. However, a more comprehensive understanding of its MBC, MPC, and in vitro PAE against a wider range of bacteria is necessary to fully elucidate its clinical potential and to guide optimal dosing strategies. Further research in these areas will be invaluable for the effective use of this compound in combating bacterial infections and mitigating the development of resistance.

References

- 1. qlaboratories.com [qlaboratories.com]

- 2. journals.asm.org [journals.asm.org]

- 3. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]

- 4. In Vivo Pharmacodynamic Target Assessment of this compound against Streptococcus pneumoniae and Staphylococcus aureus in a Neutropenic Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. In vitro antimicrobial effect against Streptococcus pneumoniae of adding rifampin to penicillin, ceftriaxone, or 1-ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. journals.asm.org [journals.asm.org]

- 11. academic.oup.com [academic.oup.com]

Molecular formula and IUPAC name of Antofloxacin

An In-depth Technical Guide to Antofloxacin for Researchers and Drug Development Professionals

Core Chemical Properties

This compound is a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class of antibiotics.[1]

| Identifier | Value |

| Molecular Formula | C₁₈H₂₁FN₄O₄[2][3][4] |

| IUPAC Name | (2S)-8-amino-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid[2][4][5] |

| Molecular Weight | 376.38 g/mol [3] |

| CAS Number | 119354-43-7[2] |

Mechanism of Action

This compound exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1]

-

DNA Gyrase Inhibition: DNA gyrase is responsible for introducing negative supercoils into DNA, a process necessary to relieve torsional strain during DNA replication and transcription. By inhibiting this enzyme, this compound prevents DNA supercoiling, leading to the disruption of these fundamental cellular processes.[1]

-

Topoisomerase IV Inhibition: Topoisomerase IV is crucial for the separation of interlinked daughter DNA molecules following replication. Inhibition of this enzyme by this compound prevents the segregation of bacterial chromosomes, thereby halting cell division and ultimately causing bacterial cell death.[1]

The dual-targeting mechanism of this compound is particularly effective as it reduces the likelihood of bacteria developing resistance, which would require simultaneous mutations in the genes encoding both enzymes.[1]

Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key quantitative data for this compound.

Table 1: Population Pharmacokinetic (PPK) Parameters in Healthy Volunteers [7] Data derived from a two-compartment model with first-order absorption.

| Parameter | Description | Value |

| CL | Clearance | 8.34 L/h |

| Vc | Volume of distribution in the central compartment | 142 L |

| Q | Inter-compartmental clearance | 15.9 L/h |

| Vp | Volume of distribution in the peripheral compartment | 52.2 L |

| KA | Absorption rate constant | 4.64 1/h |

Table 2: Minimum Inhibitory Concentrations (MICs) for Selected Pathogens [7]

| Bacterial Strain | MIC (mg/L) |

| Escherichia coli | Varies by strain |

| Klebsiella pneumoniae | MIC₉₀ of 0.5 mg/liter[8] |

| Staphylococcus aureus | Varies by strain |

| Staphylococcus epidermidis | Varies by strain |

Table 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Target Ratios

| PK/PD Index | Target for Therapeutic Efficacy | Organism | Reference |

| Free-drug AUC₀₋₂₄/MIC | 50 to 90 | K. pneumoniae | [8] |

| AUC/MIC | > 20 (with loading/maintenance dose) | General Infections | [7] |

Experimental Protocols

Determination of this compound Blood Concentrations

This protocol outlines the methodology for quantifying this compound concentrations in blood samples.[7]

-

Sample Preparation: Collect blood samples from subjects at predetermined time points post-administration.

-

Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

-

Detection: Set the UV-Vis detector wavelength to 293 nm.

-

Quantitation: The quantitation range for this method is 0.029–7.5 mg/L.

-

Standard Curve: Establish a standard curve using the formula C = 0.0531 × S + 0.0148, where C is the sample concentration and S is the determined concentration. The correlation coefficient (r) should be approximately 0.998.

-

Quality Control: The lower limit of quantification is 0.029 mg/L. Intra-day and inter-day coefficients of variation should be within acceptable limits (e.g., 1.09% and 1.47%, respectively).

Neutropenic Murine Lung Infection Model

This in vivo model is used to assess the pharmacodynamic targets and efficacy of this compound against respiratory pathogens like K. pneumoniae.[8]

-

Induction of Neutropenia:

-

Administer cyclophosphamide intraperitoneally to mice at a dose of 150 mg/kg four days prior to infection.

-

Administer a second dose of cyclophosphamide (100 mg/kg) one day before infection to induce a neutropenic state (neutrophils ≤100/mm³).

-

-

Bacterial Inoculation:

-

Culture the desired bacterial strain (e.g., K. pneumoniae) to the logarithmic growth phase.

-

Dilute the culture to the target concentration (e.g., 10⁷.⁰ to 10⁷.⁵ CFU/mL).

-

Infect the neutropenic mice with the bacterial suspension.

-

-

This compound Administration:

-

Administer varying single doses of this compound (e.g., 10 and 40 mg/kg) to different groups of infected mice.

-

-

Sample Collection and Analysis:

-

At specified time points post-treatment, collect plasma and epithelial lining fluid (ELF) to determine drug concentrations.

-

Harvest lung tissue to quantify the bacterial load (CFU/lung).

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters such as elimination half-life (t₁/₂), Cₘₐₓ, and AUC in both plasma and ELF.

-

Correlate the PK/PD index (e.g., free-drug AUC/MIC) with the observed antibacterial effect (reduction in bacterial load) to determine the therapeutic target.

-

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound | C18H21FN4O4 | CID 24806573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. PubChemLite - this compound (C18H21FN4O4) [pubchemlite.lcsb.uni.lu]

- 5. This compound hydrochloride | C18H22ClFN4O4 | CID 24806572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 7. Dose findings of this compound hydrochloride for treating bacterial infections in an early clinical trial using PK-PD parameters in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Pharmacokinetic and Pharmacodynamic Profiles of this compound against Klebsiella pneumoniae in a Neutropenic Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

Antofloxacin as a Topoisomerase IV Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antofloxacin is a broad-spectrum fluoroquinolone antibiotic that exhibits potent bactericidal activity by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2] This technical guide provides an in-depth exploration of anfloxacin's role as a topoisomerase IV inhibitor, a crucial mechanism for its efficacy, particularly against Gram-positive bacteria. The guide details the molecular mechanism of action, presents available quantitative data on its antibacterial activity, outlines key experimental protocols for its study, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction: Fluoroquinolones and Bacterial Topoisomerases

Fluoroquinolones are a critical class of synthetic antibiotics that directly inhibit bacterial DNA synthesis.[1] Their primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1]

-

DNA Gyrase: Primarily involved in introducing negative supercoils into DNA, which is vital for relieving torsional stress during DNA replication and transcription.[1]

-

Topoisomerase IV: A heterotetrameric enzyme (ParC₂ParE₂) essential for the decatenation (separation) of interlinked daughter DNA molecules following replication.[1] Inhibition of topoisomerase IV prevents chromosome segregation, halting cell division and leading to bacterial cell death.[1]

While both enzymes are targets, the primary target often depends on the bacterial species. In many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the primary target of fluoroquinolones, whereas DNA gyrase is typically the primary target in Gram-negative bacteria.[1]

Mechanism of Action: this compound as a Topoisomerase IV "Poison"

This compound, like other fluoroquinolones, does not simply inhibit the catalytic activity of topoisomerase IV. Instead, it acts as a "topoisomerase poison." The mechanism involves stabilizing a transient intermediate in the enzyme's action cycle known as the cleavage complex.[1]

This process unfolds in several key steps:

-

Binding: Topoisomerase IV binds to the bacterial DNA.

-

DNA Cleavage: The enzyme creates a transient double-strand break in one DNA segment.

-

Complex Stabilization: this compound intercalates into the cleaved DNA and binds to the enzyme-DNA complex. This interaction prevents the enzyme from resealing the DNA break.[1]

-

Replication Fork Collision: The stabilized, or "poisoned," complex blocks the progression of the DNA replication fork.

-

Cell Death: The stalled replication fork and the accumulation of double-strand DNA breaks trigger the SOS DNA repair system and ultimately lead to bacterial cell death.[1]

This dual-targeting of both topoisomerase IV and DNA gyrase is a key advantage of fluoroquinolones like anfloxacin, as it reduces the likelihood of bacteria developing resistance through a single mutation.[1]

Quantitative Data: Antibacterial and Inhibitory Activity

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Species | Strain | MIC (mg/L) | Reference(s) |

|---|---|---|---|

| Staphylococcus aureus | ATCC 29213 | 0.25 | [3] |

| Staphylococcus aureus | SA1199 | 0.25 | [3] |

| Staphylococcus aureus | XJ745 | 0.5 | [3] |

| Staphylococcus aureus | MW2 (MRSA) | 0.5 | [3] |

| Staphylococcus aureus (Methicillin-Sensitive) | - | 0.5 - 1.0 (MIC₉₀) | [3] |

| Staphylococcus epidermidis | - | 0.125 (MIC₉₀) | [3] |

| Streptococcus pneumoniae | ATCC 49619 | 0.25 | [3] |

| Streptococcus pneumoniae | C106 | 0.5 | [3] |

| Streptococcus pneumoniae | 3213 | 0.03 | [3] |

| Streptococcus pneumoniae | 1624 | 0.06 | [3] |

| Klebsiella pneumoniae | (53 strains) | 0.5 (MIC₉₀) | [3] |

| Escherichia coli | - | 2.0 (MIC₉₀) |[3] |

MIC₉₀: The concentration required to inhibit the growth of 90% of isolates.

Table 2: Comparative 50% Inhibitory Concentrations (IC₅₀) of Other Fluoroquinolones against S. aureus Topoisomerase IV and DNA Gyrase

| Fluoroquinolone | IC₅₀ Topoisomerase IV (μg/mL) | IC₅₀ DNA Gyrase (μg/mL) | Reference(s) |

|---|---|---|---|

| Ciprofloxacin | 3.98 | 15.8 | [4] |

| Norfloxacin | 3.16 | 25.1 | [4] |

| Levofloxacin | 3.16 | 15.8 | [4] |

| Gatifloxacin | 1.62 | 3.16 | [4] |

| Moxifloxacin | 1.99 | 3.98 |[4] |

Note: The data in Table 2 is provided for comparative purposes to illustrate the general inhibitory concentrations of fluoroquinolones against their target enzymes. Specific IC₅₀ values for this compound were not found in the reviewed literature.

Experimental Protocols

The study of topoisomerase IV inhibitors like anfloxacin relies on specific in vitro assays. The DNA cleavage assay is a fundamental technique to determine if a compound acts as a topoisomerase poison.

Topoisomerase IV-Mediated DNA Cleavage Assay

Objective: To determine the ability of an inhibitor to stabilize the covalent enzyme-DNA cleavage complex, resulting in the linearization of plasmid DNA.

Materials:

-

Purified Topoisomerase IV enzyme (e.g., from S. aureus or E. coli)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 6 mM MgCl₂, 10 mM DTT, 100 mM potassium glutamate)

-

Inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution 1: Sodium Dodecyl Sulfate (SDS), typically 1-2% final concentration

-

Stop Solution 2: Proteinase K (e.g., 0.5 mg/mL final concentration)

-

DNA Loading Dye

-

Agarose gel (typically 1%) containing a DNA stain (e.g., ethidium bromide)

-

TAE or TBE buffer for electrophoresis

Methodology:

-

Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:

-

Assay Buffer (1X final concentration)

-

Supercoiled plasmid DNA (~10-20 nM)

-

Purified Topoisomerase IV enzyme (concentration to be optimized, e.g., 20-50 nM)

-

Varying concentrations of this compound (or DMSO for the negative control).

-

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow the formation of the cleavage complex.

-

Trapping the Complex: Stop the reaction and trap the covalent complex by adding SDS. The SDS denatures the enzyme, leaving it covalently attached to the broken DNA strands.

-

Protein Digestion: Add Proteinase K and incubate at a suitable temperature (e.g., 45-50°C) for 30-60 minutes. This digests the topoisomerase, leaving the linearized plasmid DNA.

-

Gel Electrophoresis: Add DNA loading dye to each sample and load the entire volume onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

-

Visualization and Analysis: Visualize the DNA bands under UV light. An effective topoisomerase poison like anfloxacin will show a dose-dependent increase in the amount of linear plasmid DNA, corresponding to the trapped cleavage complex. The supercoiled DNA band will decrease accordingly.

Conclusion

This compound is a potent fluoroquinolone that exerts its bactericidal effect through the dual inhibition of DNA gyrase and topoisomerase IV. Its mechanism as a topoisomerase IV poison—stabilizing the enzyme-DNA cleavage complex—is fundamental to its activity, particularly against Gram-positive pathogens. While direct enzymatic inhibition data (IC₅₀) for anfloxacin is not widely published, its low MIC values against a range of clinically relevant bacteria, including S. aureus and S. pneumoniae, confirm its high efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of anfloxacin and other novel topoisomerase inhibitors, which are crucial for overcoming the challenge of antibiotic resistance.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. In Vivo Pharmacokinetic and Pharmacodynamic Profiles of this compound against Klebsiella pneumoniae in a Neutropenic Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase II study of this compound hydrochloride, a novel fluoroquinolone, for the treatment of acute bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Novel Fluoroquinolone: A Technical Deep Dive into the Initial Discovery and Development of Antofloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antofloxacin, a synthetic fluoroquinolone antibiotic, represents a significant advancement in the treatment of bacterial infections. Developed by the Shanghai Institute of Materia Medica, this broad-spectrum antibacterial agent has demonstrated potent activity against a wide range of Gram-positive and Gram-negative pathogens. This technical guide provides a comprehensive overview of the initial discovery, preclinical development, and mechanism of action of this compound. It includes a detailed examination of its synthesis, in vitro and in vivo efficacy, and pharmacokinetic and pharmacodynamic profiles, supported by quantitative data, detailed experimental protocols, and visual representations of its mode of action and development workflow.

Introduction: The Quest for a New Antibacterial Agent

The journey to discover and develop this compound began in 1993 at the Shanghai Institute of Materia Medica in China. The research was driven by the growing need for new antibacterial agents to combat the rise of antibiotic-resistant bacteria. After 16 years of dedicated research focusing on the synthesis, structure-activity relationship (SAR), and pharmacological properties of fluoroquinolones, this compound Hydrochloride emerged as a promising new chemical entity. It was the first fluoroquinolone with independent intellectual property rights to be developed in China and was approved by the China Food and Drug Administration (CFDA) in 2009 for the treatment of various bacterial infections.

The Genesis of this compound: From Lead to Optimized Candidate

While the specific lead optimization process for this compound is not extensively detailed in publicly available literature, it is understood to be a derivative of levofloxacin. The development likely involved a systematic exploration of the fluoroquinolone scaffold to enhance its antibacterial spectrum, improve its pharmacokinetic profile, and overcome existing resistance mechanisms.

Synthesis of this compound

The synthesis of this compound hydrochloride involves a multi-step process. A key step in its preparation is the reaction of (S)-9,10-difluoro-2,3-dihydro-3-methyl-8-amino-7-oxo-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid with N-methylpiperazine in the presence of pyridine. This is followed by purification steps to yield the final high-purity this compound hydrochloride.

Mechanism of Action: A Two-Pronged Attack on Bacterial Replication

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that builds up during DNA replication and transcription. By inhibiting DNA gyrase, this compound prevents the relaxation of positively supercoiled DNA, leading to the cessation of these critical cellular processes.

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, the main target is topoisomerase IV. This enzyme is essential for the separation of interlinked daughter DNA molecules following replication. Inhibition of topoisomerase IV by this compound results in the inability of the bacterial cell to segregate its replicated chromosomes, ultimately leading to cell death.

The dual-targeting mechanism of this compound is a key advantage, as it reduces the likelihood of the development of bacterial resistance.

Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV.

Preclinical Evaluation: Assessing Efficacy and Safety

This compound underwent extensive preclinical evaluation to determine its in vitro and in vivo efficacy, as well as its pharmacokinetic and pharmacodynamic properties.

In Vitro Susceptibility

This compound has demonstrated broad-spectrum in vitro activity against a variety of clinically relevant pathogens. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency.

| Pathogen | MIC50 (mg/L) | MIC90 (mg/L) | Range (mg/L) | Reference |

| Klebsiella pneumoniae | 0.063 | 0.5 | 0.015 - 1 | |

| Escherichia coli | - | 2 | - | |

| Staphylococcus aureus (MSSA) | - | 0.5 - 1 | - | |

| Staphylococcus epidermidis | - | 0.125 | - | |

| Mycobacterium tuberculosis | - | - | 0.064 - 1 (wild-type) |

Table 1: In Vitro Activity of this compound Against Various Bacterial Species.

In Vivo Efficacy: The Neutropenic Murine Model

The neutropenic murine infection model is a standard for evaluating the in vivo efficacy of new antibiotics. This model allows for the assessment of the drug's activity in the absence of a significant host immune response.

-

Animal Model: Six-week-old, specific-pathogen-free female ICR mice are typically used.

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

-

Infection:

-

Lung Infection: Mice are anesthetized and infected intratracheally with a bacterial suspension (e.g., Klebsiella pneumoniae).

-

Thigh Infection: A bacterial suspension (e.g., Staphylococcus aureus) is injected into the thigh muscle.

-

-

Drug Administration: this compound is administered subcutaneously at various doses (e.g., 2.5 to 160 mg/kg/24 h) and dosing intervals.

-

Assessment of Bacterial Burden: At 24 hours post-treatment, mice are euthanized, and the lungs or thighs are aseptically removed, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFU).

-

Pharmacokinetic Analysis: Blood and/or tissue samples are collected at various time points after drug administration to determine the drug concentration using methods like high-performance liquid chromatography (HPLC).

Caption: A generalized workflow for assessing in vivo efficacy.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic (PK) studies describe what the body does to the drug, while pharmacodynamic (PD) studies describe what the drug does to the bacteria. The integration of PK and PD parameters is crucial for optimizing dosing regimens.

In preclinical models, this compound has demonstrated linear pharmacokinetics over a range of doses.

| Parameter | Murine Model (Plasma) | Murine Model (ELF) | Healthy Human Volunteers (400 mg oral dose) | Reference |

| Elimination Half-life (t½) | 1.21 - 1.43 h | 0.77 - 1.36 h | - | |

| AUC (Total) | - | - | 66.6 mg·h/liter | |

| AUC (Free Drug) | - | - | 54.9 mg·h/liter | |

| Protein Binding | - | - | 17.5% |

Table 2: Key Pharmacokinetic Parameters of this compound. (ELF: Epithelial Lining Fluid)

The ratio of the area under the free drug concentration-time curve over 24 hours to the MIC (fAUC0–24/MIC) has been identified as the PK/PD index that best correlates with the efficacy of this compound.

| Efficacy Endpoint | Mean fAUC0–24/MIC Ratio (K. pneumoniae) | Mean Total AUC24h/MIC Ratio (S. aureus) | Reference |

| Net Bacterial Stasis | 52.6 | 65.7 | |

| 1-log10 Kill | 89.9 | - | |

| 2-log10 Kill | 164.9 | - |

Table 3: Pharmacodynamic Targets for this compound Efficacy.

Clinical Development and Therapeutic Indications

Following promising preclinical results, this compound entered clinical trials. Phase II and III clinical trials demonstrated its efficacy and safety in treating various infections. A phase II study showed that for acute exacerbations of chronic bronchitis (AECB) and acute pyelonephritis (AP), the effectiveness of this compound was comparable to that of levofloxacin.

This compound is primarily indicated for the treatment of:

-

Respiratory tract infections

-

Urinary tract infections

-

Skin and soft tissue infections

Conclusion

The initial discovery and development of this compound represent a successful example of rational drug design and preclinical evaluation. Its broad spectrum of activity, dual mechanism of action, and favorable pharmacokinetic and pharmacodynamic profiles make it a valuable addition to the arsenal of antibacterial agents. The in-depth understanding of its preclinical characteristics, as outlined in this guide, provides a solid foundation for its effective clinical use and for future research in the field of fluoroquinolone antibiotics.

Methodological & Application

Application Notes and Protocols: Antofloxacin Dosage Calculation for Murine Lung Infection Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Antofloxacin is a broad-spectrum fluoroquinolone antibiotic with demonstrated efficacy against a variety of bacterial pathogens, including those responsible for respiratory tract infections.[1][2][3] This document provides detailed application notes and protocols for determining the appropriate dosage of this compound in murine lung infection models, a critical step in the preclinical evaluation of this antimicrobial agent. The provided protocols are based on established methodologies for inducing lung infections in mice and assessing therapeutic outcomes.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[2][4] By targeting both enzymes, this compound effectively disrupts these vital cellular processes, leading to bacterial cell death.[4][5] This dual-targeting mechanism may also reduce the likelihood of the development of bacterial resistance.[4]

Figure 1: Mechanism of action of this compound.

Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters

The efficacy of this compound is most closely associated with the ratio of the free-drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC0–24/MIC).[1][3] This PK/PD index is a critical determinant for predicting the therapeutic success of the antibiotic.

Data Presentation: this compound Dosage and Efficacy in Murine Lung Infection Models

The following tables summarize the pharmacokinetic parameters and in vivo efficacy of this compound against common respiratory pathogens in neutropenic murine lung infection models.

Table 1: Pharmacokinetic Parameters of this compound in Mice [6]

| Parameter | Value |

| Plasma Half-life (t1/2) | 1.32 hours |

| Epithelial Lining Fluid (ELF) Half-life (t1/2) | 1.05 hours |

| Plasma Protein Binding | 20.3% |

| Mean Penetration Ratio into ELF (free drug) | 172% |

Table 2: this compound Efficacy Against Klebsiella pneumoniae in a Neutropenic Murine Lung Infection Model [1][3]

| Therapeutic Endpoint | Mean fAUC0–24/MIC Ratio |

| Net Bacterial Stasis | 52.6 |

| 1-log10 Bacterial Kill | 89.9 |

| 2-log10 Bacterial Kill | 164.9 |

Table 3: this compound Efficacy Against Streptococcus pneumoniae and Staphylococcus aureus in a Neutropenic Murine Pneumonia Model [6][7][8][9]

| Pathogen | Therapeutic Endpoint | Mean Plasma fAUC/MIC Ratio |

| Streptococcus pneumoniae | Stasis | 8.93 |

| 1-log10 Kill | 19.2 | |

| 2-log10 Kill | 48.1 | |

| Staphylococcus aureus | Stasis | 30.5 |

| 1-log10 Kill | 55.4 | |

| 2-log10 Kill | 115.8 |

Experimental Protocols

This section outlines a detailed protocol for establishing a murine lung infection model and subsequently evaluating the efficacy of this compound.

Murine Model of Acute Bacterial Pneumonia

This protocol is adapted from established methods for inducing lung infection with pathogens such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Streptococcus pneumoniae.[10][11][12][13][14]

Materials:

-

Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

-

Bacterial strain of interest (e.g., K. pneumoniae ATCC 43816, P. aeruginosa PAO1).

-

Luria-Bertani (LB) broth or appropriate bacterial culture medium.

-

Sterile phosphate-buffered saline (PBS).

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

-

Microsyringe with a blunt-ended needle or a catheter.

-

Cyclophosphamide (for establishing a neutropenic model, if required).

Procedure:

-

Bacterial Culture Preparation:

-

Streak the bacterial strain from a frozen stock onto an appropriate agar plate and incubate overnight at 37°C.

-

Inoculate a single colony into 5 mL of broth and incubate overnight at 37°C with shaking.

-

The following day, dilute the overnight culture 1:100 in fresh broth and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.6).

-

Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 107 to 1 x 108 CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating.

-

-

Induction of Neutropenia (Optional):

-

To establish a neutropenic model, which is often used to isolate the effect of the antimicrobial agent, administer cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

-

-

Intratracheal Inoculation:

-

Anesthetize the mice using a validated protocol.

-

Position the mouse in a supine position.

-

Gently extend the neck and pull the tongue to one side to visualize the trachea.

-

Carefully insert a catheter or a blunt-ended needle into the trachea.

-

Instill a 50 µL volume of the bacterial suspension directly into the lungs.

-

Hold the mouse in a vertical position for a few seconds to ensure the inoculum reaches the lower respiratory tract.

-

Monitor the animal until it has fully recovered from anesthesia.

-

This compound Dosage Calculation and Administration

Dosage Calculation:

The appropriate dosage of this compound will depend on the target fAUC0–24/MIC ratio for the specific pathogen and the MIC of the infecting strain.

-

Determine the MIC: The minimum inhibitory concentration (MIC) of this compound against the bacterial strain should be determined using standard broth microdilution methods as per CLSI guidelines.

-